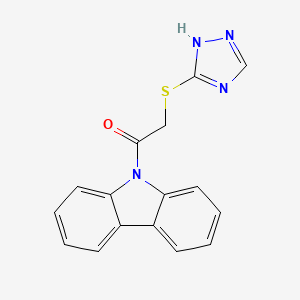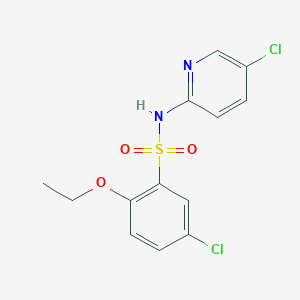![molecular formula C24H27FN2O4 B5461748 1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5461748.png)
1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including a dimethylamino group, a fluorophenyl group, a hydroxy group, and a propan-2-yloxybenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrrol-2-one Core: The initial step involves the formation of the pyrrol-2-one core through a cyclization reaction. This can be achieved by reacting an appropriate precursor with a cyclizing agent under controlled conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction. This step requires the use of a suitable dimethylamine source and a catalyst to facilitate the reaction.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Addition of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, which can be achieved using an oxidizing agent under controlled conditions.
Incorporation of the Propan-2-yloxybenzoyl Group: The final step involves the attachment of the propan-2-yloxybenzoyl group through an esterification reaction, using an appropriate acid and alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: The fluorophenyl group can be involved in various coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Solvents: Common solvents include dichloromethane, ethanol, and tetrahydrofuran
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Introduction of various substituents at the dimethylamino group
Coupling: Formation of new carbon-carbon bonds with different aryl or alkyl groups
Aplicaciones Científicas De Investigación
1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases. It may act as a lead compound for drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials. It can be used in the formulation of coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes, thereby affecting metabolic pathways.
Receptor Binding: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting DNA replication and transcription.
Comparación Con Compuestos Similares
1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can be compared with other similar compounds, such as:
1-[2-(dimethylamino)ethyl]-5-(2-chlorophenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group. This compound may exhibit different chemical reactivity and biological activity.
1-[2-(dimethylamino)ethyl]-5-(2-bromophenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a bromophenyl group instead of a fluorophenyl group. This compound may have different physical properties and applications.
1-[2-(dimethylamino)ethyl]-5-(2-methylphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a methylphenyl group instead of a fluorophenyl group. This compound may show different pharmacological effects and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications.
Propiedades
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O4/c1-15(2)31-17-11-9-16(10-12-17)22(28)20-21(18-7-5-6-8-19(18)25)27(14-13-26(3)4)24(30)23(20)29/h5-12,15,21,28H,13-14H2,1-4H3/b22-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMRFJQAFNWNIJ-LSDHQDQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3F)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-benzyl-3-ethyl-1-thieno[2,3-d]pyrimidin-4-yl-1,4-diazepan-5-one](/img/structure/B5461669.png)
![N-isopropyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5461681.png)
![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-oxo-1,3-oxazolidine-4-carboxamide](/img/structure/B5461685.png)
![1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-3-methyl-1-oxopentan-2-one](/img/structure/B5461689.png)
![(E)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE](/img/structure/B5461707.png)
![2-(2-BROMO-4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-6-METHOXYPHENOXY)ACETAMIDE](/img/structure/B5461717.png)
![4-fluoro-N-(4-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5461722.png)
![2-chloro-5-[(2-chlorobenzoyl)amino]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B5461725.png)


![9-(3-allyl-5-ethoxy-4-methoxybenzyl)-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5461742.png)
![N-(2,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5461750.png)
![[2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-pyridinyl]methanol](/img/structure/B5461765.png)

